1-Fluoro-3-methyl-2-butylamine Hydrochloride
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Overview
Description
1-Fluoro-3-methyl-2-butylamine Hydrochloride is a chemical compound with the molecular formula C5H13ClFN. It is a useful research chemical, often employed in various scientific studies due to its unique properties. The compound is characterized by the presence of a fluorine atom, which imparts distinct chemical behaviors compared to its non-fluorinated counterparts.
Preparation Methods
The synthesis of 1-Fluoro-3-methyl-2-butylamine Hydrochloride involves several steps. One common method starts with the precursor 1-fluoro-3-methylbutan-2-amine. The hydrochloride salt is then formed by reacting this amine with hydrochloric acid. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-Fluoro-3-methyl-2-butylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-methyl-2-butylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Fluoro-3-methyl-2-butylamine Hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity to its targets. The pathways involved may include modulation of enzyme activities or interactions with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Fluoro-3-methyl-2-butylamine Hydrochloride can be compared with other similar compounds such as:
1-Fluoro-3-methylbutan-2-amine: The non-hydrochloride form of the compound.
(S)-1-Fluoro-3-methyl-2-butylamine Hydrochloride: The stereoisomer of the compound.
®-1-Fluoro-3-methyl-2-butylamine Hydrochloride: Another stereoisomer with different biological activities. The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C5H13ClFN |
---|---|
Molecular Weight |
141.61 g/mol |
IUPAC Name |
1-fluoro-3-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H12FN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H |
InChI Key |
BSDDUQYTALFOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CF)N.Cl |
Origin of Product |
United States |
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